1H-[1]benzofuro[3,2-f]indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1Benzofuro[3,2-f]indole-2,3-dione is a heterocyclic compound with a complex structure that combines elements of benzofuran and indole.
Vorbereitungsmethoden
The synthesis of 1H-1benzofuro[3,2-f]indole-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-acetoxymethyl-4-acetylpyrroles with indoles, followed by cyclization using Montmorillonite K10 clay as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1H-1Benzofuro[3,2-f]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1H-1Benzofuro[3,2-f]indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 1H-1benzofuro[3,2-f]indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a chemosensor by binding to metal ions, enhancing its absorption peak in the ultraviolet region . Additionally, its structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-1Benzofuro[3,2-f]indole-2,3-dione can be compared with other similar compounds, such as:
1H-Benzofuro[3,2-f]indole: Shares a similar core structure but lacks the dione functionality.
1H-Benzothieno[2,3-f]indole: Contains a sulfur atom in place of the oxygen in the benzofuran ring.
Pyrrolo[3,2-b]carbazole: Another heterocyclic compound with a different ring fusion patternbenzofuro[3,2-f]indole-2,3-dione.
Eigenschaften
Molekularformel |
C14H7NO3 |
---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
1H-[1]benzofuro[3,2-f]indole-2,3-dione |
InChI |
InChI=1S/C14H7NO3/c16-13-9-5-8-7-3-1-2-4-11(7)18-12(8)6-10(9)15-14(13)17/h1-6H,(H,15,16,17) |
InChI-Schlüssel |
QTYBUFZPADYYOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)NC(=O)C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.